N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide and related compounds has been explored through various synthetic routes. For instance, a method for synthesizing 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine has been reported, which involves the catalytic action of triethylamine and yields the target compound with high efficiency . Another study describes the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide through a five-step process starting from 2-nitrobenzoic acid, which includes chlorination, aminolysis, hydrazine hydrate reduction, condensation, and sodium borohydride reduction . Additionally, a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides has been achieved using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation .
Molecular Structure Analysis
The molecular structures of various N-(pyridin-yl)benzamide derivatives have been characterized using different spectroscopic techniques and X-ray crystallography. For example, the crystal structure and Hirshfeld surface analysis of a N-(pyridin-2-ylmethyl)benzamide derivative revealed two independent molecules with different orientations of the pyridine ring with respect to the benzene ring . In another study, the crystal structures of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes were determined, providing insights into the positions of atoms, bond lengths, bond angles, and dihedral angles .
Chemical Reactions Analysis
The reactivity of N-(pyridin-yl)benzamide derivatives has been explored in various chemical reactions. For instance, palladium-mediated C(sp3)-H bond activation of N-methyl-N-(pyridin-2-yl)benzamide has been used to produce a range of N-(CH2-aryl/alkyl)-substituted derivatives . The oxidative N-N bond formation to create 1,2,4-triazolo[1,5-a]pyridines represents another example of the chemical transformations these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(pyridin-yl)benzamide derivatives have been studied in the context of their biological activity. A series of N-(Pyridin-3-yl)benzamides were synthesized and evaluated for their selectivity as inhibitors of human aldosterone synthase (CYP11B2), demonstrating their potential as selective inhibitors . Additionally, the cytotoxic activity of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes against various human cancer cell lines has been assessed, with some derivatives showing significant cytotoxicity . Furthermore, the design and synthesis of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment have led to compounds with effective inhibitory activity against cancer cell lines .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide and related compounds have been extensively studied for their chemical synthesis processes, including their electrophoretic separation, which is crucial for quality control in pharmaceutical compounds (Ye et al., 2012). These compounds have shown significant applications in creating novel drugs with potential anticancer properties, as seen in the design and synthesis of histone deacetylase inhibitors (Zhou et al., 2008). The structural analysis, including crystallography, provides insights into the molecular configurations that are key to understanding their interactions and functionalities in biological systems (Artheswari et al., 2019).
Biological Applications
The biological applications of these compounds are diverse, ranging from their antiviral activities, as demonstrated in the synthesis of benzamide-based 5-aminopyrazoles showing remarkable activity against avian influenza virus (Hebishy et al., 2020), to their potential as antibacterial and antifungal agents, as seen in the synthesis and biological activity evaluation of triazolo[3,4-b][1,3,4]thiadiazole derivatives (Patel & Patel, 2015). These findings highlight the versatile nature of this compound derivatives in contributing to the development of new therapeutic agents.
Advanced Materials and Sensing Applications
In the field of materials science, compounds related to this compound have been utilized in creating materials with unique properties, such as aggregation-enhanced emission and multi-stimuli-responsive characteristics, which have potential applications in sensing, imaging, and optoelectronic devices (Srivastava et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes, influencing their activity .
Mode of Action
The compound likely interacts with its targets through hydrogen bonding and other intermolecular forces . These interactions can alter the conformation and activity of the target proteins or enzymes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The compound likely exerts its effects through its interaction with target proteins or enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets .
properties
IUPAC Name |
N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-15(12-4-2-1-3-5-12)17-10-13-11-20(19-18-13)14-6-8-16-9-7-14/h1-9,11H,10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZZEPRWZIWIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.